1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine
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Overview
Description
1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine is a synthetic organic compound characterized by its unique structure, which includes a thiolane ring, a phenylfuran moiety, and a prop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine typically involves multiple steps:
Formation of the Phenylfuran Moiety: The phenylfuran component can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Prop-2-ynyl Group: This step involves the alkylation of the intermediate compound with propargyl bromide under basic conditions.
Formation of the Thiolane Ring: The thiolane ring is introduced through a cyclization reaction involving a suitable sulfur-containing reagent.
Final Assembly: The final compound is obtained by coupling the phenylfuran moiety with the thiolane ring under appropriate conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the alkyne to an alkene or alkane.
Substitution: The phenylfuran moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes, alkanes, and reduced thiolane derivatives.
Substitution: Various substituted phenylfuran derivatives.
Scientific Research Applications
1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with a benzofuran moiety, which share some structural similarities with the phenylfuran component.
Thiolane Derivatives: Compounds containing a thiolane ring, which may exhibit similar chemical reactivity.
Propargyl Compounds: Compounds with a prop-2-ynyl group, which can undergo similar types of reactions.
Uniqueness
1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine is unique due to its combination of a thiolane ring, phenylfuran moiety, and prop-2-ynyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
1,1-dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-2-11-19(16-10-12-23(20,21)14-16)13-17-8-9-18(22-17)15-6-4-3-5-7-15/h1,3-9,16H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRUNTUKRCXGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=C(O1)C2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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